Pivaloyl-CoA

Description

Properties

Molecular Formula |

C26H44N7O17P3S |

|---|---|

Molecular Weight |

851.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-25(2,3)24(38)54-9-8-28-15(34)6-7-29-22(37)19(36)26(4,5)11-47-53(44,45)50-52(42,43)46-10-14-18(49-51(39,40)41)17(35)23(48-14)33-13-32-16-20(27)30-12-31-21(16)33/h12-14,17-19,23,35-36H,6-11H2,1-5H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,17-,18-,19+,23-/m1/s1 |

InChI Key |

FCMKBHDFOPWWQK-NDZSKPAWSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural and Metabolic Profile of Pivaloyl-CoA: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pivaloyl-CoA is a short-chain, methyl-branched fatty acyl-CoA that serves as a crucial intermediate in xenobiotic metabolism. Formed from the conjugation of pivalic acid, a compound often generated from the hydrolysis of pivaloyl-esterified prodrugs, with coenzyme A, its accumulation can have significant metabolic consequences. This technical guide provides an in-depth exploration of the structure, physicochemical properties, and biological implications of this compound. Detailed methodologies for its synthesis and analysis, based on established protocols for similar acyl-CoA molecules, are presented. Furthermore, its impact on key metabolic pathways, including the carnitine shuttle and pyruvate (B1213749) dehydrogenase complex, is elucidated through structured data and pathway diagrams. This document is intended to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

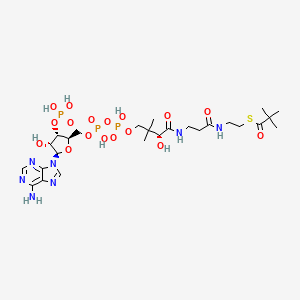

Chemical Structure and Identification

This compound is the thioester formed between pivalic acid (2,2-dimethylpropanoic acid) and coenzyme A.[1] The core structure consists of a pivaloyl group, characterized by a sterically hindered tert-butyl moiety, linked to the sulfhydryl group of coenzyme A.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate[1] |

| Chemical Formula | C26H44N7O17P3S[1] |

| SMILES | CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@H--INVALID-LINK--C(=O)NCCC(=O)NCCS |

| Synonyms | Pivalyl-Coenzyme A, Pivalyl-CoA, 2,2-dimethylpropanoyl-CoA[1][2] |

Structural Diagram

Physicochemical and Spectroscopic Data

Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 851.7 g/mol [1] |

| XLogP3 | -4.2 |

| Hydrogen Bond Donor Count | 10 |

| Hydrogen Bond Acceptor Count | 22 |

| Rotatable Bond Count | 20 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pivaloyl Chloride:

-

¹H NMR (CDCl₃): A sharp singlet at approximately 1.34 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[3]

-

¹³C NMR (CDCl₃): Resonances are typically observed around 177.5 ppm for the carbonyl carbon, 47.5 ppm for the quaternary carbon, and 27.5 ppm for the methyl carbons.[3]

Mass Spectrometry (MS) of Acyl-CoAs:

Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[4][5][6] Analysis is typically performed in positive ion mode, with characteristic fragmentation patterns involving the loss of the phosphopantetheine moiety.

Experimental Protocols

The following protocols are generalized based on established methods for the synthesis and analysis of other acyl-CoA compounds and the synthesis of pivaloyl chloride. Researchers should optimize these protocols for their specific experimental needs.

Synthesis of this compound (Chemo-enzymatic Approach)

This protocol is adapted from general methods for acyl-CoA synthesis.[7]

Step 1: Synthesis of Pivaloyl Chloride [8]

-

To a round-bottom flask containing pivalic acid (1.0 mol), slowly add thionyl chloride (1.2 mol) at room temperature with stirring.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

An exothermic reaction will occur, with the evolution of SO₂ and HCl gas, which should be appropriately scrubbed.

-

Monitor the reaction until gas evolution ceases.

-

Purify the crude pivaloyl chloride by fractional distillation (boiling point: 105-106°C).

Step 2: Acylation of Coenzyme A [7]

-

Dissolve Coenzyme A (1 eq.) in a suitable buffer (e.g., 0.5 M NaHCO₃).

-

Cool the solution to 4°C.

-

Slowly add the synthesized pivaloyl chloride (1.2 eq.) to the Coenzyme A solution with vigorous stirring.

-

Maintain the reaction on ice for 1-2 hours.

-

Monitor the reaction for the consumption of free thiols using Ellman's reagent.

Purification of this compound

Purification can be achieved using reversed-phase high-performance liquid chromatography (HPLC).[9]

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

-

Mobile Phase B: Acetonitrile or methanol (B129727).

-

Gradient: A linear gradient from 100% A to a suitable concentration of B over 30-40 minutes.

-

Detection: UV absorbance at 260 nm (adenine ring of CoA).

-

Collect fractions corresponding to the this compound peak and lyophilize.

Analysis of this compound

Quantitative analysis is best performed by LC-MS/MS.[4][6]

-

Chromatography: Utilize a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺, and characteristic product ions will result from the fragmentation of the phosphopantetheine arm.

Biological Context and Metabolic Impact

Pivalic acid, and by extension this compound, is a xenobiotic compound.[1] Its formation and accumulation can significantly disrupt cellular metabolism.

Formation from Pivaloyl-Containing Prodrugs

Several antibiotics are administered as pivaloyloxymethyl esters to enhance their oral bioavailability. In vivo, these esters are hydrolyzed, releasing the active drug and pivalic acid. Pivalic acid is then activated to this compound by acyl-CoA synthetases.

Interference with the Carnitine Shuttle

This compound can be converted to pivaloylcarnitine (B1222081) by carnitine acyltransferases.[10] This has two major consequences:

-

Carnitine Sequestration: The formation of pivaloylcarnitine depletes the cellular pool of free carnitine.

-

Inhibition of Carnitine Transport: Pivaloylcarnitine can competitively inhibit the carnitine transporter OCTN2, which is responsible for the reabsorption of carnitine in the kidneys.[11] This leads to increased urinary excretion of carnitine, further exacerbating carnitine deficiency.

The depletion of carnitine impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby disrupting fatty acid metabolism.

Inhibition of Pyruvate Dehydrogenase Complex (PDC)

This compound can inhibit the pyruvate dehydrogenase complex (PDC), the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[11] The accumulation of this compound increases the intramitochondrial Acetyl-CoA/CoASH ratio, which allosterically inhibits PDC. This inhibition reduces the conversion of pyruvate to acetyl-CoA, leading to a decrease in aerobic respiration and a potential shift towards anaerobic metabolism.

Metabolic Pathway Diagram

Conclusion

This compound is a significant xenobiotic metabolite with a well-defined structure and profound effects on cellular metabolism. Its formation, primarily from the hydrolysis of pivaloyl-containing prodrugs, can lead to carnitine depletion and inhibition of the pyruvate dehydrogenase complex, thereby disrupting both fatty acid and carbohydrate metabolism. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the biochemical and toxicological properties of this compound. A thorough understanding of its metabolic impact is crucial for the rational design of safer and more effective therapeutic agents.

References

- 1. Interrelationship in the regulation of pyruvate dehydrogenase and adenine-nucleotide translocase by palmitoyl-CoA in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of pivaloylcarnitine in heart and brown adipose tissue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between pivaloylcarnitine and L-carnitine transport into L6 cells overexpressing hOCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivaloyl-CoA: A Deep Dive into its Discovery and Historical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloyl-CoA, a branched-chain acyl-coenzyme A thioester, has emerged as a significant molecule in the study of xenobiotic metabolism and as a byproduct of microbial metabolic pathways. Its unique steric hindrance due to the tertiary butyl group confers specific properties that influence its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the discovery of this compound, focusing on its biological origins, and delves into the historical methods of its chemical synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Discovery of this compound: A Biological Perspective

The discovery of this compound is intrinsically linked to the elucidation of metabolic pathways capable of handling branched-chain fatty acids and xenobiotics. Unlike the more common straight-chain acyl-CoAs, the formation of this compound in biological systems is not a primary metabolic event but rather a consequence of specific enzymatic activities.

The first indications of a biological pathway capable of producing this compound came from studies on the metabolism of branched-chain amino acids. A key discovery was the identification of the enzymatic conversion of isovaleryl-CoA to this compound.[1] This reaction is catalyzed by isobutyryl-CoA mutase, an enzyme involved in the degradation pathway of valine. While the enzyme's primary substrate is isobutyryl-CoA, it exhibits promiscuous activity with isovaleryl-CoA, leading to the formation of this compound.[1] However, the efficiency of this conversion is significantly lower than the enzyme's primary reaction.[1]

The biological significance of this compound became more apparent with research into xenobiotic metabolism. Pivalic acid (2,2-dimethylpropanoic acid), a compound used in the synthesis of various industrial products, including polymers and pharmaceuticals, can be activated to its coenzyme A thioester, this compound, within the body. This activation is a crucial step in the detoxification and elimination of pivalic acid.

Metabolic Fate of this compound

Once formed, this compound can enter several metabolic pathways. Due to its sterically hindered nature, it is a poor substrate for many enzymes of fatty acid β-oxidation. This can lead to its accumulation and potential sequestration of the free coenzyme A pool, which can have downstream effects on cellular metabolism. The primary routes for its metabolism involve conjugation reactions, such as the formation of carnitine and glycine (B1666218) conjugates, which are then excreted in the urine.

The metabolic pathway for the formation and detoxification of this compound from xenobiotic pivalic acid is illustrated in the following diagram:

References

The Biosynthesis of Pivaloyl-CoA from Isovaleryl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of pivaloyl-CoA from isovaleryl-CoA, a key metabolic conversion with implications in microbial metabolism and biotechnology. This document details the enzymatic machinery, reaction kinetics, and experimental protocols for studying this pathway, presenting quantitative data in a clear, comparative format.

Executive Summary

The conversion of isovaleryl-CoA to this compound is a reversible isomerization reaction catalyzed by the coenzyme B12-dependent enzyme, isobutyryl-CoA mutase fused (IcmF). This enzyme, primarily known for its role in the interconversion of isobutyryl-CoA and n-butyryl-CoA, exhibits a novel, albeit less efficient, activity with isovaleryl-CoA as a substrate. This pathway is of significant interest for its potential role in the catabolism of the branched-chain amino acid leucine (B10760876) and in the microbial bioremediation of pivalic acid. The activity of IcmF is modulated by guanosine (B1672433) triphosphate (GTP), which offers protection against inactivation during catalysis.

The Core Biosynthetic Pathway

The biosynthesis of this compound from isovaleryl-CoA is a single-step isomerization. Isovaleryl-CoA is derived from the catabolism of the essential amino acid, leucine.

Leucine Catabolism to Isovaleryl-CoA

The initial steps of leucine degradation provide the substrate for the isomerization reaction. This pathway is a fundamental process in many organisms.[1][2][3]

-

Transamination of Leucine: Leucine is first converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).[1]

-

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA.[1]

Isomerization of Isovaleryl-CoA to this compound

The key conversion is catalyzed by isobutyryl-CoA mutase fused (IcmF), a coenzyme B12-dependent enzyme.[4] This enzyme possesses a G-protein chaperone domain that exhibits GTPase activity and plays a role in cofactor delivery and enzyme stability.[4] The reaction is a 1,2-rearrangement of the carbon skeleton.

Quantitative Data

The enzymatic conversion of isovaleryl-CoA to this compound is notably slower than the primary reaction catalyzed by IcmF. The kinetic parameters for the enzyme from Geobacillus kaustophilus (GkIcmF) have been determined.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Relative Activity Comparison |

| Geobacillus kaustophilus (GkIcmF) | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | ~150-fold lower than with n-butyryl-CoA |

| Cupriavidus metallidurans (CmIcmF) | Isovaleryl-CoA | Not Determined | Not Determined | ~2200-fold lower than with n-butyryl-CoA |

Table 1: Kinetic Parameters of IcmF with Isovaleryl-CoA.[4]

Experimental Protocols

Purification of Recombinant His-tagged IcmF

This protocol is adapted from the purification of recombinant G. kaustophilus IcmF expressed in E. coli.[5]

-

Cell Lysis:

-

Resuspend E. coli cell pellet in lysis buffer (50 mM sodium phosphate, pH 8.0, 500 mM NaCl, 5 mM dithiothreitol, 8 mM imidazole) containing protease inhibitors.

-

Disrupt cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the cleared lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column pre-equilibrated with lysis buffer.

-

Wash the column with 10-20 column volumes of lysis buffer.

-

Elute the His-tagged IcmF protein with a linear gradient of 8–250 mM imidazole (B134444) in lysis buffer.

-

-

Anion Exchange Chromatography:

-

Pool and concentrate IcmF-containing fractions and dialyze against 50 mM sodium phosphate, pH 7.5.

-

Apply the dialyzed protein to a Source 15Q anion exchange column equilibrated with Buffer A (50 mM NaPi, pH 7.5, 50 mM NaCl).

-

Wash the column with Buffer A and elute with a linear gradient of 50 to 250 mM NaCl in 50 mM NaPi, pH 7.5.

-

-

Size-Exclusion Chromatography:

-

Concentrate the purified IcmF and load onto a Superdex-200 gel filtration column equilibrated with 50 mM NaPi, pH 7.5, 250 mM NaCl.

-

Collect fractions containing the purified IcmF.

-

Pool, concentrate, flash-freeze in liquid nitrogen, and store at -80 °C.

-

GC-Based Enzyme Assay for IcmF Activity

This assay measures the conversion of isovaleryl-CoA to this compound by analyzing the corresponding carboxylic acids after hydrolysis.[5]

-

Reaction Mixture:

-

In a total volume of 0.8–1.4 ml of Buffer A (e.g., 50 mM potassium phosphate, pH 7.5), combine:

-

600–2500 µg of purified IcmF

-

100 µM Adenosylcobalamin (AdoCbl)

-

15 mM MgCl2

-

5 mM GTP (optional, for stability)

-

20–2000 µM Isovaleryl-CoA (substrate)

-

-

Pre-incubate the enzyme with AdoCbl and GTP before adding the substrate to start the reaction. Incubate at 37 °C.

-

-

Reaction Quenching and Sample Preparation:

-

At various time points, withdraw 200-µl aliquots and quench the reaction by adding 100 µl of 2 N KOH containing 0.18 mM valeric acid as an internal standard.

-

Acidify the mixture with 100 µl of 15% (v/v) H2SO4.

-

Saturate the solution with NaCl.

-

Extract the carboxylic acids with 250 µl of ethyl acetate (B1210297).

-

-

Gas Chromatography (GC) Analysis:

-

Analyze a 5-µl aliquot of the ethyl acetate extract.

-

Column: DB-FFAP (30-m × 0.25-mm inner diameter, 0.25-µm) capillary column.

-

Injection: Pulsed splitless mode.

-

Oven Program:

-

Initial temperature: 80 °C.

-

Ramp to 150 °C at 10 °C/min.

-

Hold at 150 °C for 2 min.

-

-

Expected Retention Times: Pivalic acid (~5.99 min), Isovaleric acid (~6.96 min), Valeric acid (internal standard, ~7.78 min).[5]

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-based enzyme assay for IcmF activity.

Regulatory Influence of GTP

GTP plays a significant role in protecting the IcmF enzyme from inactivation during the turnover of isovaleryl-CoA.

Conclusion

The biosynthesis of this compound from isovaleryl-CoA via the action of IcmF represents a fascinating example of enzyme promiscuity with potential applications in metabolic engineering and bioremediation. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate this pathway further. The provided quantitative data and experimental methodologies serve as a starting point for future studies aimed at characterizing IcmF from various organisms, elucidating the full extent of its regulatory mechanisms, and harnessing its catalytic potential.

References

- 1. IcmF is a fusion between the radical B12 enzyme isobutyryl-CoA mutase and its G-protein chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and sequencing of the coenzyme B(12)-binding domain of isobutyryl-CoA mutase from Streptomyces cinnamonensis, reconstitution of mutase activity, and characterization of the recombinant enzyme produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insertional inactivation of methylmalonyl coenzyme A (CoA) mutase and isobutyryl-CoA mutase genes in Streptomyces cinnamonensis: influence on polyketide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IcmF Is a Fusion between the Radical B12 Enzyme Isobutyryl-CoA Mutase and Its G-protein Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

Pivaloyl-CoA: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Formation, Metabolism, and Toxicological Implications in Drug Development

Introduction

Pivalic acid, a bulky carboxylic acid, is a metabolic byproduct of several pivaloyl-conjugated prodrugs, which are designed to enhance the bioavailability of parent drug molecules. Once cleaved from the prodrug, pivalic acid enters cellular metabolic pathways, where it is activated to its coenzyme A (CoA) thioester, pivaloyl-CoA. While this activation is a crucial step in its metabolism, the accumulation of this compound and the subsequent depletion of essential cellular cofactors can lead to significant toxicity. This technical guide provides a comprehensive overview of the formation, metabolic fate, and toxicological implications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. This document is intended for researchers, scientists, and drug development professionals working in pharmacology, toxicology, and metabolic research.

Metabolic Pathway of Pivalic Acid

The primary metabolic fate of pivalic acid in mammals is its conversion to this compound, followed by conjugation with L-carnitine to form pivaloylcarnitine, which is then excreted in the urine. This process, while an effective detoxification mechanism, can lead to a systemic depletion of L-carnitine, a critical molecule for fatty acid metabolism.

Figure 1: Metabolic activation and detoxification of pivalic acid.

Quantitative Data

The formation of this compound and its subsequent conjugation with carnitine are governed by enzymatic kinetics and influenced by the concentrations of substrates and cofactors. The following tables summarize key quantitative data from various studies.

Table 1: Impact of Pivalic Acid-Containing Prodrugs on Carnitine Levels

| Organism | Drug Administered | Duration | Serum Free Carnitine (µmol/L) | Muscle Carnitine (µmol/g noncollagen protein) | Reference |

| Human | Pivampicillin & Pivmecillinam | 54 days | ↓ from 35.0 to 3.5 | ↓ from 10 to 4.3 | [1] |

| Human | Pivmecillinam | 7 days | ↓ from 44.6 to 12.9 | Not Reported | --INVALID-LINK-- |

| Children | Pivmecillinam & Pivampicillin | > 1 year | Reduced to < 10% of reference | Reduced to < 10% of reference | [2] |

| Pig | Pivalate | 28 days | ↓ by ~40-60% | ↓ by ~40-60% | [3] |

Table 2: Kinetic Parameters of Related Enzyme Reactions

Note: Specific kinetic data for this compound are limited. The following data for structurally similar or relevant substrates are provided as a proxy.

| Enzyme | Substrate | Organism/Source | Km | Vmax | Reference |

| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA | Rat Heart | - | IC50 (Perhexiline) = 77 µM | [4] |

| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA | Rat Liver | - | IC50 (Perhexiline) = 148 µM | [4] |

| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA | Pigeon Breast Muscle | pH-dependent | Constant (pH 6.0-8.8) | [1] |

| Carnitine Palmitoyltransferase (CPT) | Palmitoyl-CoA | Beef Heart Mitochondria | 1.9 µM (pH 8.0) | pH-dependent | --INVALID-LINK-- |

| Carnitine Palmitoyltransferase (CPT) | L-Carnitine | Beef Heart Mitochondria | 0.2 mM (pH 8.0) | pH-dependent | --INVALID-LINK-- |

| Acetyl-CoA Synthetase (ACSS2) | Acetate (B1210297) | Human (recombinant) | - | - | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: Synthesis of Pivaloyl Chloride

Pivaloyl chloride is a key precursor for the laboratory synthesis of this compound.

Materials:

-

Pivalic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)

-

N,N-dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Reaction flask with a reflux condenser and gas outlet to a scrubber

Procedure (using Thionyl Chloride):

-

To a round-bottom flask, add pivalic acid (1.0 mol).

-

Slowly add thionyl chloride (1.2 mol) to the pivalic acid at room temperature with stirring.

-

Add a catalytic amount of DMF (e.g., ~0.5 mL). An exothermic reaction will begin, evolving SO₂ and HCl gas.

-

Once the initial reaction subsides, gently heat the mixture to reflux until gas evolution ceases.

-

Purify the crude pivaloyl chloride by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.[7]

Figure 2: Workflow for the synthesis of pivaloyl chloride.

Protocol 2: Enzymatic Synthesis of this compound (Adapted from General Methods)

This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoAs using an acyl-CoA synthetase.

Materials:

-

Pivalic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Tris buffer (e.g., 0.25 M, pH 7.2)

-

Short-chain acyl-CoA synthetase (e.g., ACSS1 or ACSS2, commercially available or purified)

-

HPLC system for purification

Procedure:

-

Prepare a reaction mixture containing CoA, ATP, MgCl₂, and pivalic acid in Tris buffer.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Incubate the reaction at room temperature or 37°C.

-

Monitor the reaction progress by HPLC or by using Ellman's reagent to detect the disappearance of free thiol groups from CoA.

-

Purify the this compound from the reaction mixture using preparative HPLC with a suitable reversed-phase column.

-

Lyophilize the collected fractions to obtain pure this compound.

Protocol 3: Quantification of this compound and Pivaloylcarnitine by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and its carnitine conjugate in biological samples.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate, plasma)

-

Internal standards (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA)

-

Acetonitrile

-

Methanol

-

Ammonium (B1175870) acetate

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

For cellular or tissue samples, homogenize in a cold solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water) to precipitate proteins and extract metabolites.

-

For plasma samples, perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

Add internal standards to the sample at the beginning of the extraction process.

-

Centrifuge the samples to pellet the precipitated proteins.

-

The supernatant can be further purified by solid-phase extraction (SPE) if necessary.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 column.

-

Use a gradient elution with mobile phases typically consisting of ammonium acetate in water and acetonitrile.

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for this compound and pivaloylcarnitine.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and pivaloylcarnitine.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Protocol 4: Assessment of Mitochondrial Respiration Inhibition by this compound

This protocol describes how to assess the effect of this compound on mitochondrial respiration using isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MAS buffer)

-

Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)

-

ADP

-

This compound

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Isolate mitochondria from the tissue of interest (e.g., liver, heart) using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation.

-

Add a known amount of isolated mitochondria to the chambers of the respirometer containing respiration buffer.

-

Measure basal respiration (State 2) after the addition of respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration, or succinate (B1194679) in the presence of rotenone (B1679576) for Complex II-linked respiration).

-

Initiate active respiration (State 3) by adding a saturating amount of ADP.

-

After a stable State 3 respiration is achieved, inject this compound at various concentrations and monitor the change in oxygen consumption rate.

-

As a control, add Coenzyme A alone to ensure the effect is specific to the acylated form.

-

The percentage inhibition of respiration can be calculated by comparing the oxygen consumption rate before and after the addition of this compound.

Toxicological Signaling Pathways

The toxicity associated with pivalic acid and this compound is primarily linked to the depletion of L-carnitine, which impairs fatty acid oxidation and can lead to mitochondrial dysfunction. This can trigger downstream signaling pathways related to cellular stress and apoptosis.

Figure 3: Potential signaling pathways involved in this compound-induced toxicity.

While direct evidence linking this compound to the activation of specific inflammatory pathways like NF-κB is still emerging, the induction of mitochondrial dysfunction and oxidative stress are well-known triggers for these pathways.[8][9] Studies have shown that pivalic acid-containing antibiotics can lead to encephalopathy and fatal cardiac events, which are often associated with severe metabolic distress and cellular damage.[10][11]

Conclusion

This compound is a critical intermediate in the metabolism of pivalic acid derived from certain prodrugs. Its formation and subsequent conjugation with L-carnitine represent a significant metabolic burden that can lead to secondary carnitine deficiency and associated toxicities. For researchers and drug development professionals, a thorough understanding of the biochemical pathways, quantitative effects, and potential toxicological consequences of this compound formation is essential for the design of safer and more effective therapeutic agents. The experimental protocols and data presented in this guide provide a valuable resource for investigating the metabolic and toxicological profile of pivalic acid-releasing compounds. Further research is warranted to fully elucidate the specific enzyme kinetics and downstream signaling effects of this compound in various cell types and tissues.

References

- 1. pH-dependence of carnitine acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymes Recognizing Pivaloyl-CoA as a Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl-CoA, the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid), is a metabolite of significant interest, primarily arising from the metabolism of pivalate-containing prodrugs and as an intermediate in the microbial degradation of branched-chain organic compounds. The steric hindrance imposed by the quaternary α-carbon of the pivaloyl group presents a unique challenge for enzymatic recognition and catalysis. Understanding the enzymes that can bind and process this compound is crucial for drug development, toxicology, and the study of microbial metabolism. This technical guide provides a comprehensive overview of the current knowledge on enzymes that recognize this compound as a substrate, detailing their metabolic context, kinetic properties, and the experimental methods used for their characterization.

Core Enzymes and Metabolic Pathways

The metabolism of pivalic acid in organisms where it has been studied typically involves a two-step process: activation to this compound, followed by isomerization. This implicates two primary classes of enzymes: Acyl-CoA synthetases and Acyl-CoA mutases. Furthermore, the formation of pivaloylcarnitine (B1222081), a known metabolite in humans, points to the involvement of carnitine acyltransferases.

Pivalate-CoA Ligase (Acyl-CoA Synthetase)

The initial step in the metabolism of pivalic acid is its activation to the high-energy thioester, this compound. This reaction is catalyzed by a Pivalate-CoA ligase, a member of the acyl-CoA synthetase (ACS) or acyl-activating enzyme (AAE) superfamily. These enzymes catalyze the ATP-dependent formation of an acyl-CoA from a carboxylic acid and coenzyme A.

While a specific Pivalate-CoA ligase has not been extensively characterized with detailed kinetics for pivalic acid, the existence of this activity is inferred from metabolic studies of pivalate-degrading bacteria. Members of the ACS family are known to have broad substrate specificities, and it is likely that a short- or medium-chain fatty acyl-CoA synthetase is responsible for this activation.

Reaction: Pivalic Acid + CoA + ATP → this compound + AMP + PPi

Isobutyryl-CoA Mutase (IcmF)

The central enzyme known to directly recognize and catalyze a reaction involving this compound is Isobutyryl-CoA mutase (Icm), particularly a fused form known as IcmF. This coenzyme B12-dependent enzyme catalyzes the reversible isomerization of isovaleryl-CoA to this compound.[1][2] While the primary physiological role of Icm is often associated with the metabolism of branched-chain amino acids, its ability to synthesize and potentially utilize this compound is of significant interest. The activity of IcmF on isovaleryl-CoA to produce this compound is notably lower than its activity on its preferred substrate, isobutyryl-CoA.[2]

Reaction: Isovaleryl-CoA ⇌ this compound

Carnitine Acyltransferases

In humans, the administration of pivalate-containing drugs leads to the formation and excretion of pivaloylcarnitine. This strongly suggests the involvement of carnitine acyltransferases, which catalyze the reversible transfer of an acyl group from coenzyme A to carnitine. This process is crucial for the transport of fatty acids into the mitochondria for β-oxidation. Given that this compound is a branched-chain, short-chain acyl-CoA, it is plausible that Carnitine O-Acetyltransferase (CrAT) or Carnitine O-Octanoyltransferase (CROT) are the enzymes responsible for this conversion.[3] Both CrAT and CROT have been shown to have activity towards a range of short- to medium-chain and branched-chain acyl-CoAs.[4]

Reaction: this compound + L-Carnitine ⇌ Pivaloylcarnitine + CoA

Quantitative Data

Quantitative kinetic data for enzymes acting on this compound as a substrate are limited. The following table summarizes the available data for Isobutyryl-CoA mutase (IcmF) for the reaction forming this compound.

| Enzyme | Organism | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Isobutyryl-CoA mutase fused (GkIcmF) | Geobacillus kaustophilus | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | ND | ND | [1] |

| Isobutyryl-CoA mutase fused (CmIcmF) | Cupriavidus metallidurans | Isovaleryl-CoA | ND | ND | ND | ND | [1] |

ND: Not Determined

Note: The Vmax for GkIcmF with its preferred substrate, n-butyryl-CoA, is approximately 3.25 μmol min-1 mg-1, indicating that the isomerization of isovaleryl-CoA to this compound is about 150-fold slower.[1] For CmIcmF, the activity with isovaleryl-CoA is roughly 2200-fold lower than with n-butyryl-CoA.[1] Kinetic parameters for the reverse reaction (this compound to Isovaleryl-CoA) have not been reported.

Experimental Protocols

Assay for Pivalate-CoA Ligase Activity

While a specific protocol for a characterized Pivalate-CoA ligase is not available, a general spectrophotometric assay for acyl-CoA synthetase activity can be adapted to screen for and characterize this enzyme. This assay couples the formation of PPi to the oxidation of NADH.

Principle: The pyrophosphate (PPi) produced in the ligase reaction is used by pyrophosphate-dependent phosphofructokinase to phosphorylate fructose-6-phosphate. The resulting fructose-1,6-bisphosphate is cleaved by aldolase, and the subsequent isomerization of dihydroxyacetone phosphate (B84403) to glyceraldehyde-3-phosphate is catalyzed by triosephosphate isomerase. Finally, glyceraldehyde-3-phosphate dehydrogenase oxidizes glyceraldehyde-3-phosphate, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Reaction Mixture (1 mL):

-

100 mM Tris-HCl, pH 7.5

-

5 mM MgCl2

-

2 mM ATP

-

0.5 mM Coenzyme A

-

10 mM Pivalic Acid (or other test substrate)

-

0.5 mM Fructose-6-phosphate

-

0.2 mM NADH

-

1 unit Pyrophosphate-dependent phosphofructokinase

-

1 unit Aldolase

-

1 unit Triosephosphate isomerase

-

1 unit Glyceraldehyde-3-phosphate dehydrogenase

-

Enzyme preparation (cell extract or purified protein)

Procedure:

-

Combine all reagents except the enzyme preparation in a cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the rate of PPi formation and thus to the Pivalate-CoA ligase activity.

Assay for Isobutyryl-CoA Mutase (IcmF) Activity

This protocol is adapted from the method used to characterize the interconversion of isovaleryl-CoA and this compound by IcmF.[1]

Principle: The reaction is carried out in the presence of the enzyme, coenzyme B12 (adenosylcobalamin), and the substrate (isovaleryl-CoA or this compound). The reaction is stopped at various time points, and the acyl-CoA esters are hydrolyzed to their corresponding free fatty acids. The fatty acids are then extracted and quantified by gas chromatography (GC).

Reaction Mixture (1 mL):

-

50 mM Potassium Phosphate buffer, pH 7.5

-

100 mM KCl

-

15 mM MgCl2

-

100 µM Adenosylcobalamin (AdoCbl)

-

1-2 mg IcmF enzyme

-

1.5 mM Isovaleryl-CoA (for forward reaction) or this compound (for reverse reaction)

Procedure:

-

Pre-incubate the enzyme with AdoCbl in the reaction buffer for 10 minutes at 37°C in the dark to allow for the formation of the holoenzyme.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C.

-

At various time points (e.g., 1, 5, 10, 20, 30 minutes), remove 200 µL aliquots and quench the reaction by adding 100 µL of 2 M KOH.

-

Incubate at 60°C for 15 minutes to hydrolyze the CoA esters.

-

Acidify the mixture by adding 100 µL of 15% (v/v) H2SO4.

-

Add an internal standard (e.g., valeric acid).

-

Extract the free fatty acids with an organic solvent (e.g., 250 µL of ethyl acetate).

-

Analyze the organic phase by gas chromatography (GC) using a suitable column for separating short-chain fatty acids.

Assay for Carnitine Pivaloyltransferase Activity

This is a general forward radioisotopic assay for carnitine acyltransferase activity that can be adapted for this compound.

Principle: The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine. The product, radiolabeled acylcarnitine, is then separated from the unreacted radiolabeled acyl-CoA and quantified by scintillation counting.

Reaction Mixture (0.5 mL):

-

50 mM HEPES buffer, pH 7.4

-

1 mM L-Carnitine

-

0.1% (w/v) Bovine Serum Albumin (fatty acid-free)

-

50 µM [14C]this compound (or other radiolabeled acyl-CoA)

-

Enzyme preparation (mitochondrial extract or purified enzyme)

Procedure:

-

Combine all reagents except the enzyme preparation in a microcentrifuge tube.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a set time (e.g., 5-15 minutes).

-

Stop the reaction by adding 60 µL of 1 M HCl.

-

Add 200 µL of butanol to extract the unreacted [14C]this compound.

-

Vortex and centrifuge to separate the phases. The aqueous phase contains the [14C]pivaloylcarnitine.

-

Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.

Signaling Pathways and Cellular Effects

Currently, there is no direct evidence for this compound acting as a signaling molecule in the same way as acetyl-CoA or propionyl-CoA, which are known to influence histone acylation and gene expression.[5] However, the accumulation of structurally related acyl-CoAs, such as propionyl-CoA, is known to have significant metabolic consequences. In propionic acidemia, the buildup of propionyl-CoA can lead to the sequestration of free Coenzyme A, inhibition of key metabolic enzymes like pyruvate (B1213749) dehydrogenase and N-acetylglutamate synthase, and alterations in the TCA cycle.[6]

Given these observations, it is plausible that an abnormal accumulation of this compound, for instance, due to high doses of pivalate-containing drugs, could have similar off-target effects on cellular metabolism. The depletion of the free carnitine pool through the formation of pivaloylcarnitine is a well-documented consequence of pivalate (B1233124) administration, which can impair fatty acid oxidation. Further research is needed to investigate whether this compound can directly influence signaling pathways or gene expression.

Visualizations

References

- 1. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 5. babraham.ac.uk [babraham.ac.uk]

- 6. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the tert-Butyl Group in Pivaloyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a bulky and sterically hindering moiety, confers unique metabolic properties when present in xenobiotics, most notably in the form of pivalic acid. Upon entering biological systems, pivalic acid is converted to its coenzyme A thioester, pivaloyl-CoA. The biological significance of the tert-butyl group in this context is profound, primarily revolving around its irreversible sequestration of L-carnitine, a critical cofactor for fatty acid metabolism. This technical guide provides an in-depth analysis of the metabolic fate of this compound, the enzymatic processes involved, and the downstream physiological consequences of carnitine depletion. Detailed experimental protocols for studying these phenomena and quantitative data are provided to facilitate further research in this area.

Introduction

Pivalic acid (2,2-dimethylpropanoic acid) is a carboxylic acid characterized by a quaternary α-carbon, conferring significant steric hindrance. This structural feature is the primary determinant of its unique biological activity. Pivalic acid is often incorporated as a prodrug moiety in pharmaceuticals to enhance their bioavailability. However, its metabolic byproduct, this compound, has significant clinical implications due to its interaction with carnitine homeostasis.

The tert-butyl group's steric bulk makes this compound a poor substrate for many enzymes involved in conventional fatty acid metabolism. Instead of undergoing β-oxidation, this compound is primarily detoxified through conjugation with L-carnitine, forming pivaloylcarnitine (B1222081), which is then excreted in the urine. This process, while an effective detoxification mechanism, can lead to a systemic depletion of carnitine, with potentially severe consequences for cellular energy metabolism.

This guide will explore the biological significance of the tert-butyl group in this compound, focusing on:

-

The metabolic pathway of pivalic acid to this compound and its subsequent fate.

-

The enzymatic players involved in these transformations.

-

The quantitative impact on carnitine levels.

-

The physiological and pathological consequences of this compound-induced carnitine deficiency.

-

Experimental approaches to study these effects.

Metabolic Pathway of Pivalic Acid

The metabolic journey of pivalic acid is a critical pathway to understand its biological impact. The central steps involve its activation to this compound and its subsequent conjugation with carnitine.

As depicted in Figure 1, pivalic acid is first activated to this compound by a short-chain acyl-CoA synthetase in an ATP-dependent reaction. The bulky tert-butyl group of this compound sterically hinders its entry into the β-oxidation pathway. Consequently, the primary metabolic fate of this compound is its conjugation with L-carnitine, catalyzed by a carnitine acyltransferase, likely carnitine acetyltransferase given its substrate specificity for short-chain acyl-CoAs[1][2]. The resulting pivaloylcarnitine is then readily excreted in the urine, leading to a net loss of carnitine from the body[3].

Quantitative Data

The formation of pivaloylcarnitine has a quantifiable impact on carnitine homeostasis. The following tables summarize key quantitative data from the literature.

Table 1: Impact of Pivalic Acid-Containing Antibiotics on Carnitine Levels

| Parameter | Before Treatment | After Treatment | % Decrease | Reference |

| Serum Free Carnitine (µmol/L) | ||||

| Study 1 | 35.0 | 3.5 | 90% | [4] |

| Study 2 | 44.6 | 12.9 | 71% | [5] |

| Muscle Carnitine (µmol/g noncollagen protein) | ||||

| Study 1 | 10 | 4.3 | 57% | [4] |

Table 2: Kinetic Parameters of Related Enzymes

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Acyl-CoA Synthetase (Short-Chain) | Propionate | - | kcat/Km = 1644 mM⁻¹s⁻¹ | Salmonella enterica | [6] |

| Carnitine Acetyltransferase | Acetyl-CoA | ~50 µM | - | Pigeon Breast Muscle | [7] |

| Carnitine Acetyltransferase | Hexanoyl-CoA | - | - | Human (recombinant) | [8] |

Biological Consequences of this compound Formation

The primary biological significance of the tert-butyl group in this compound stems from its role in inducing carnitine deficiency. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary energy source for cardiac and skeletal muscle.

Impaired Fatty Acid Oxidation

Depletion of carnitine due to pivaloylcarnitine formation and excretion directly impairs the carnitine shuttle, which is responsible for transporting long-chain fatty acids across the inner mitochondrial membrane.

This impairment leads to a decreased capacity for energy production from fats, forcing cells to rely more on glucose metabolism. This is particularly detrimental to tissues with high energy demands like the heart and skeletal muscle.

Clinical Manifestations

The clinical consequences of pivalic acid-induced carnitine deficiency can range from mild to severe:

-

Reduced Exercise Capacity: Decreased energy production in muscles leads to fatigue and reduced stamina[4].

-

Cardiomyopathy: The heart's heavy reliance on fatty acid oxidation makes it particularly vulnerable to carnitine deficiency, potentially leading to impaired cardiac function[4].

-

Encephalopathy and Hypoglycemia: In severe cases, especially in individuals with underlying metabolic disorders, carnitine deficiency can lead to neurological symptoms and low blood sugar.

Interaction with Signaling Pathways

Currently, there is no direct evidence to suggest that pivalic acid or this compound directly interacts with and modulates major signaling pathways such as MAPK, PPAR, or AMPK. The observed physiological effects are predominantly attributed to the metabolic consequences of carnitine depletion. However, chronic alterations in cellular energy status due to impaired fatty acid oxidation could indirectly influence these pathways. For instance, a sustained increase in the AMP/ATP ratio could potentially activate AMPK. Further research is warranted to investigate these potential indirect effects.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound.

Protocol for Measuring Acyl-CoA Synthetase Activity

This protocol is adapted from methods used for other short-chain fatty acids and can be used to determine the kinetic parameters of this compound synthetase[6][9].

Objective: To measure the rate of this compound formation from pivalic acid.

Principle: The formation of this compound is coupled to the reduction of NAD+ in the presence of α-ketoglutarate dehydrogenase, and the increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP (10 mM)

-

Coenzyme A (1 mM)

-

Pivalic acid (various concentrations for kinetic analysis)

-

MgCl₂ (10 mM)

-

α-ketoglutarate (5 mM)

-

NAD+ (2 mM)

-

α-ketoglutarate dehydrogenase

-

Purified or partially purified short-chain acyl-CoA synthetase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, α-ketoglutarate, and NAD+.

-

Add the acyl-CoA synthetase enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding pivalic acid.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Repeat the assay with varying concentrations of pivalic acid and CoA to determine Km and Vmax values.

Protocol for Measuring Carnitine Acetyltransferase Activity with this compound

This protocol is adapted from established methods for carnitine acetyltransferase[3][7].

Objective: To measure the rate of pivaloylcarnitine formation from this compound and L-carnitine.

Principle: The release of free Coenzyme A (CoASH) during the transfer of the pivaloyl group to carnitine is measured using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoASH to produce a colored product that can be monitored spectrophotometrically at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

This compound (synthesized or commercially available)

-

L-carnitine (various concentrations for kinetic analysis)

-

DTNB (1 mM)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and DTNB.

-

Add carnitine acetyltransferase to the reaction mixture.

-

Add L-carnitine to the mixture.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Repeat the assay with varying concentrations of this compound and L-carnitine to determine Km and Vmax values.

Protocol for Quantification of this compound by HPLC-MS/MS

This protocol is based on established methods for acyl-CoA quantification[10][11].

Objective: To accurately measure the concentration of this compound in biological samples.

Principle: this compound is extracted from the sample, separated from other acyl-CoAs by reverse-phase high-performance liquid chromatography (HPLC), and then detected and quantified by tandem mass spectrometry (MS/MS).

Materials:

-

This compound standard

-

Internal standard (e.g., ¹³C-labeled acyl-CoA)

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable extraction buffer containing an internal standard. Precipitate proteins and centrifuge to collect the supernatant.

-

HPLC Separation: Inject the extracted sample onto the C18 column. Use a gradient of acetonitrile and water with formic acid to separate this compound from other metabolites.

-

MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect the transition of the this compound parent ion to a specific daughter ion for quantification.

-

Quantification: Generate a standard curve using known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Conclusion

The biological significance of the tert-butyl group in this compound is a classic example of how a seemingly minor structural feature can have profound metabolic consequences. The steric hindrance imparted by this group diverts this compound from conventional catabolic pathways and funnels it into a carnitine-conjugation pathway for excretion. This leads to the depletion of systemic carnitine stores, thereby impairing fatty acid oxidation and cellular energy metabolism. For drug development professionals, understanding this mechanism is crucial when designing prodrugs containing a pivaloyl moiety. For researchers and scientists, the study of this compound provides a valuable model for investigating the interplay between xenobiotic metabolism, nutrient homeostasis, and metabolic disease. The experimental protocols and data presented in this guide offer a foundation for further exploration of this important area of biochemistry and toxicology.

References

- 1. cloud-clone.us [cloud-clone.us]

- 2. protocols.io [protocols.io]

- 3. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine acyltransferase activities in rat liver and heart measured with palmitoyl-CoA and octanoyl-CoA. Latency, effects of K+, bivalent metal ions and malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cloud-clone.com [cloud-clone.com]

- 7. pH-dependence of carnitine acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]

- 10. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

Pivaloyl-CoA in Branched-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. They are integral components of cellular membranes, particularly in bacteria, and are also found in mammalian tissues where they play roles in modulating membrane fluidity and cellular signaling. The biosynthesis of BCFAs typically utilizes primers derived from the catabolism of branched-chain amino acids, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, leading to the formation of iso- and anteiso- fatty acids. An alternative mechanism involves the incorporation of methylmalonyl-CoA as an extender unit by fatty acid synthase (FASN), resulting in mid-chain methyl branches.

This technical guide provides an in-depth exploration of the role of a non-canonical precursor, pivaloyl-CoA, in the context of branched-chain fatty acid synthesis. This compound, the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid), is of significant interest to drug development professionals due to its generation from the hydrolysis of pivalate-containing prodrugs. While its primary metabolic fate in mammals is detoxification through carnitine conjugation, evidence from bacterial systems suggests that this compound can serve as a starter unit for the synthesis of fatty acids with a terminal tert-butyl group. This guide will delineate the established metabolic pathways of this compound, present evidence for its role in bacterial BCFA synthesis, and provide detailed experimental protocols for investigating its potential, though currently unproven, role in mammalian systems.

Biosynthesis and Metabolism of this compound

Biosynthesis of this compound

This compound is not a common metabolite in mammalian central metabolism. Its primary sources are exogenous. In humans, a significant source of pivalic acid, the precursor to this compound, is the hydrolysis of pivaloyloxymethyl ester prodrugs, which are used to enhance the oral bioavailability of certain antibiotics.[1][2]

Once pivalic acid is present in the cell, it can be activated to this compound by acyl-CoA synthetases.[1] In bacteria, there is evidence for the conversion of isovaleryl-CoA to pivalyl-CoA, a reaction catalyzed by isobutyryl-CoA mutase, although the efficiency of this conversion is low with the enzymes studied to date.[3]

Metabolic Fate of this compound in Mammals

In mammalian cells, the predominant metabolic fate of this compound is its conjugation with L-carnitine to form pivaloylcarnitine.[1][2] This reaction is catalyzed by carnitine acyltransferases, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase II (CPTII). Pivaloylcarnitine is then exported from the cell and excreted in the urine. This detoxification pathway is crucial as the accumulation of this compound can sequester the cellular pool of free coenzyme A.[4] The continuous use of pivalate-containing drugs can lead to a systemic carnitine deficiency, which can have significant clinical implications.[1][2][5][6][7]

This compound as a Substrate for Branched-Chain Fatty Acid Synthesis

Evidence in Bacterial Systems

There is direct evidence for the incorporation of pivalic acid as a starter unit in fatty acid synthesis in certain bacterial species. Studies using deuterium-labeled pivalic acid have shown its incorporation into fatty acids in Alicyclobacillus acidoterrestris, Rhodococcus erythropolis, and Streptomyces avermitilis.[8][9] This results in the formation of fatty acids with a terminal tert-butyl group. In Rhodococcus erythropolis and Streptomyces avermitilis, pivalic acid can also be metabolized to isobutyric acid and 2-methylbutyric acid, which then serve as primers for the synthesis of iso- and anteiso- fatty acids.[8][9]

Hypothetical Role in Mammalian Systems

The incorporation of this compound into fatty acids by mammalian FASN has not been definitively demonstrated. The high efficiency of the carnitine conjugation pathway for this compound in mammals suggests that its availability for fatty acid synthesis is likely low. However, the substrate specificity of mammalian FASN is not absolute, and it is plausible that under conditions of high this compound concentration (e.g., during high-dose therapy with pivalate-containing prodrugs), some incorporation into fatty acid chains could occur. Investigating this possibility is a relevant area of research, particularly for understanding the long-term metabolic effects of these drugs.

Quantitative Data

Currently, there is a lack of published kinetic data for the interaction of this compound with fatty acid synthase. To provide a comparative context, the following table summarizes the known kinetic parameters for mammalian FASN with its canonical substrates and a common branched-chain extender unit.

| Substrate | Enzyme | Km (µM) | kcat (s-1) | Reference |

| Acetyl-CoA | Metazoan FASN | 1.9 ± 0.3 | - | [10] |

| Malonyl-CoA | Metazoan FASN | 3.2 ± 0.3 | - | [10] |

| Methylmalonyl-CoA | Metazoan FASN | 120 ± 10 | 0.012 ± 0.0003 | [10] |

| Decanoyl-ACP | Metazoan FASN (KS domain) | 1.1 ± 0.1 | 0.0031 ± 0.0001 | [10] |

| Methylmalonyl-ACP | Metazoan FASN (KS domain) | 33 ± 4 | - | [10] |

Note: The kcat for the overall synthesis of branched-chain fatty acids using methylmalonyl-CoA is approximately 170 times lower than that for straight-chain fatty acid synthesis.[10]

Experimental Protocols

The following are detailed, proposed protocols for investigating the role of this compound in branched-chain fatty acid synthesis.

Protocol 1: In Vitro Fatty Acid Synthase Assay with this compound

Objective: To determine if this compound can serve as a primer for mammalian fatty acid synthase in vitro.

Materials:

-

Purified mammalian fatty acid synthase (FASN)

-

This compound

-

Acetyl-CoA (for control)

-

[14C]-Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, a total volume of 200 µL will be used.

-

Test Reaction: Add 100 µL of 2x reaction buffer, 20 µL of 1 mM NADPH, 10 µL of 1 mM this compound, and 10 µL of purified FASN (at a suitable concentration, e.g., 10 µg).

-

Positive Control Reaction: Prepare as above, but replace this compound with 10 µL of 1 mM acetyl-CoA.

-

Negative Control Reaction: Prepare as the test reaction, but omit FASN.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reactions by adding 10 µL of 1 mM [14C]-Malonyl-CoA (with a specific activity of ~50 mCi/mmol).

-

Incubate at 37°C for 30 minutes.

-

Stop the reactions by adding 50 µL of 6 M HCl.

-

Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing vigorously for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube. Repeat the extraction.

-

Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried fatty acids in 100 µL of hexane and transfer to a scintillation vial.

-

Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the [14C]-Malonyl-CoA.

Protocol 2: Cell-Based Assay with Stable Isotope-Labeled Pivalic Acid

Objective: To determine if pivalic acid is incorporated into cellular fatty acids in a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

[D9]-Pivalic acid (deuterium-labeled)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

BF3-methanol for derivatization

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Culture HepG2 cells to ~80% confluency in 6-well plates.

-

Replace the culture medium with fresh medium containing 100 µM [D9]-Pivalic acid. Culture for 24-48 hours.

-

As a control, culture cells in medium without labeled pivalic acid.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping and transfer to a glass tube.

-

Extract total lipids using a modified Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v).

-

After phase separation, collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Saponify the lipids by adding 1 mL of 0.5 M methanolic NaOH and heating at 80°C for 10 minutes.

-

Methylate the fatty acids by adding 2 mL of 14% BF3-methanol and heating at 80°C for 5 minutes.

-

Extract the fatty acid methyl esters (FAMEs) with hexane.

-

Analyze the FAMEs by GC-MS.

Protocol 3: GC-MS Analysis of Tert-Butyl Fatty Acids

Objective: To detect and identify fatty acids containing a tert-butyl group.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAMEs analysis (e.g., DB-23 or similar)

GC-MS Parameters (example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Impact (EI) at 70 eV.

-

MS Scan Range: m/z 50-550.

Analysis:

-

Inject the FAMEs sample onto the GC-MS.

-

Monitor the chromatogram for new peaks in the sample from cells treated with [D9]-Pivalic acid compared to the control.

-

Analyze the mass spectrum of any new peaks. The incorporation of a [D9]-pivaloyl group as a starter will result in a fatty acid that is 9 mass units heavier than its corresponding non-labeled analog. The fragmentation pattern should be carefully analyzed to confirm the structure. For example, a fatty acid with a terminal tert-butyl group will show a characteristic fragmentation pattern, including a prominent ion corresponding to the loss of the tert-butyl group.

Visualization of Pathways and Workflows

Caption: Established pathways of branched-chain fatty acid synthesis.

Caption: Primary metabolic fate of pivalic acid in mammals.

Caption: Workflow for detecting pivalic acid incorporation into fatty acids.

Caption: Logical relationship of this compound metabolic fates.

Conclusion

The role of this compound in branched-chain fatty acid synthesis is a nuanced topic with significant differences between bacterial and mammalian systems. In certain bacteria, there is clear evidence for the incorporation of this compound as a starter unit, leading to the formation of fatty acids with a terminal tert-butyl group. In contrast, the primary metabolic fate of this compound in mammals is detoxification via carnitine conjugation and subsequent urinary excretion. This is a critical consideration for drug development, as the administration of pivalate-containing prodrugs can lead to carnitine depletion.

While the direct incorporation of this compound into fatty acids by mammalian FASN remains unproven, the possibility cannot be entirely dismissed, especially under conditions of high this compound concentrations. The experimental protocols outlined in this guide provide a framework for investigating this potential metabolic pathway. Further research in this area is warranted to fully understand the metabolic consequences of pivalate (B1233124) exposure from prodrugs and to explore the substrate plasticity of mammalian fatty acid synthase. A deeper understanding of these processes will be invaluable for the design of safer and more effective therapeutics.

References

- 1. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence and Metabolic Significance of Pivalic Acid and its CoA Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, a branched-chain carboxylic acid, and its activated form, pivaloyl-CoA, are molecules of significant interest due to their roles in microbial metabolism and their implications in xenobiotic metabolism in mammals. While industrially produced in large quantities, the natural occurrence of pivalic acid has been identified in a select number of plant and microbial species. This technical guide provides an in-depth overview of the natural sources of pivalic acid and its coenzyme A ester, details plausible experimental methodologies for their analysis, and illustrates their known metabolic pathways.

Natural Occurrence

Pivalic acid has been identified as a natural constituent in a limited number of organisms, primarily certain plants and a variety of microorganisms. Its CoA ester, this compound, is a key intermediate in the metabolic pathways of these organisms.

In Plants

The presence of pivalic acid in the plant kingdom is not widespread. To date, it has been reported in the following species:

-

Spondias mombin : Also known as the yellow mombin or hog plum, this tropical fruit tree has been found to contain pivalic acid.[1] The specific tissues (fruit, leaves, etc.) with the highest concentrations have not been extensively quantified.

-

Brassica napus ssp. oleifera : This subspecies of rapeseed, a major oilseed crop, has been reported to contain pivalic acid.[2]

-

Nicotiana tabacum : The tobacco plant is another species where the natural occurrence of pivalic acid has been noted.[3]

In Microorganisms

Pivalic acid and its CoA derivative play more prominent roles in the metabolism of various bacteria, where they are involved in both catabolic and anabolic pathways.

-

Denitrifying Bacteria : Several strains of facultative denitrifying bacteria, including species from the genera Thauera, Zoogloea, and Herbaspirillum, can utilize pivalic acid as a sole carbon and energy source under anaerobic conditions.[4][5] In these organisms, pivalic acid is activated to this compound before its carbon skeleton is rearranged and further metabolized.[6]

-

Alicyclobacillus acidoterrestris , Rhodococcus erythropolis , and Streptomyces avermitilis : In these bacteria, pivalic acid can act as a starter unit for the biosynthesis of fatty acids and antibiotics.[7][8] It is incorporated into cellular lipids, leading to the formation of tert-butyl-terminated fatty acids. In Streptomyces avermitilis, pivalic acid is also incorporated into the structure of the potent anthelmintic agent, avermectin.[7]

-

Mycobacterium smegmatis : Pivalic acid has been observed to stimulate the growth of this bacterium at low concentrations.[8]

Quantitative Data

Quantitative data on the natural concentrations of pivalic acid and this compound are scarce in the scientific literature. The following tables summarize the available information, which is largely qualitative at present.

Table 1: Quantitative Data for Pivalic Acid in Natural Sources

| Organism | Tissue/Condition | Concentration Range | Method of Analysis | Reference(s) |

| Spondias mombin | Fruit, Leaves | Not Quantified | - | [1] |

| Brassica napus ssp. oleifera | Seed Oil | Not Quantified | - | [2] |

| Nicotiana tabacum | Leaves | Not Quantified | - | [3] |

| Denitrifying Bacteria | Culture Media | Utilized as substrate (mM range) | - | [4][5] |

| Mycobacterium smegmatis | Culture Media | Growth stimulation at 0.5-1.0 mg/mL | Growth Curve Analysis | [8] |

Table 2: Quantitative Data for this compound in Natural Sources

| Organism | Tissue/Condition | Concentration Range | Method of Analysis | Reference(s) |

| Denitrifying Bacteria | Intracellular | Not Quantified | - | [6] |

| Rhodococcus erythropolis | Intracellular | Not Quantified | - | [7][8] |

| Streptomyces avermitilis | Intracellular | Not Quantified | - | [7][8] |

Experimental Protocols

The following sections detail plausible experimental protocols for the extraction and quantification of pivalic acid and this compound from biological matrices. These are generalized methods based on established analytical techniques for similar compounds and would require optimization for specific sample types.

Extraction and Quantification of Pivalic Acid from Plant Material

This protocol describes a method for the analysis of pivalic acid in plant tissues using gas chromatography-mass spectrometry (GC-MS) after derivatization.

1. Sample Preparation and Extraction:

- Freeze 1-2 g of fresh plant material (e.g., leaves, fruit pulp) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

- Transfer the powdered tissue to a centrifuge tube and add 10 mL of a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of methyl tert-butyl ether, methanol, and water).

- Add an appropriate internal standard (e.g., a deuterated analog of pivalic acid or another short-chain fatty acid not present in the sample).

- Homogenize the sample using a probe sonicator or a bead beater for 5-10 minutes on ice.

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant and transfer to a new tube. The extraction can be repeated on the pellet for improved recovery.

- Evaporate the solvent to dryness under a stream of nitrogen gas.

2. Derivatization:

- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Vortex the mixture and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of pivalic acid.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector: Splitless mode, 250°C.

- Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.